molecular formula C8H9N3O2 B1379581 4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid CAS No. 1603463-40-6

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid

Cat. No. B1379581
M. Wt: 179.18 g/mol
InChI Key: UIBWDPBARXUJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid (ACPC) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological research, and lab experiments. ACPC is a cyclic compound containing two nitrogen atoms and a carboxyl group, which makes it a valuable tool for chemical and biological research.

Scientific Research Applications

Synthesis and Modification

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid and its derivatives play a significant role in the synthesis and modification of various organic compounds. For instance:

  • Synthesis of α-Aminophosphonates

    Derivatives of 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole are synthesized through a three-component condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde. This process, promoted by phosphomolybdic acid, efficiently produces α-aminophosphonates, highlighting the compound's utility in constructing phosphonate derivatives (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

  • Ring Transformation for Functionalized 4-Aminopyridines

    The compound participates in ring transformations leading to functionalized 4-aminopyridines, showcasing its versatility in structural modifications of heterocyclic compounds (N. Nishiwaki, T. Nishimoto, M. Tamura, & M. Ariga, 2006).

  • Synthesis of Triazole-based Scaffolds

    5-Amino-1,2,3-triazole-4-carboxylic acid, related to the compound of interest, serves as a precursor for triazole-based scaffolds, useful in creating biologically active compounds and peptidomimetics (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, & M. Taddei, 2015).

Chemical Properties and Reactivity

The compound's chemical structure contributes to various reactions, leading to the creation of diverse molecular architectures:

Biological Activity

While the focus is on non-drug-related applications, it's worth noting that derivatives of the compound are explored for their biological activity, indicating its potential in various scientific domains:

properties

IUPAC Name

4-amino-2-cyclopropylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBWDPBARXUJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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